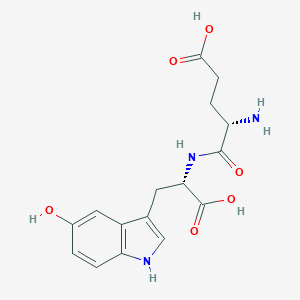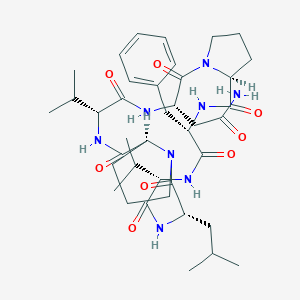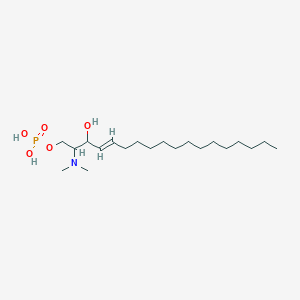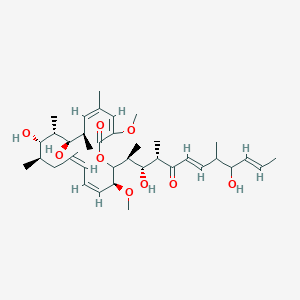
N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BRL-15572, is a small molecule inhibitor of the glycine transporter 1 (GlyT1). GlyT1 is a protein that transports glycine, an important neurotransmitter, from the synapse back into the presynaptic neuron. By inhibiting GlyT1, BRL-15572 increases the concentration of glycine in the synapse, which can enhance the activity of NMDA receptors and improve cognitive function.
Mécanisme D'action
N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide works by inhibiting the activity of GlyT1, which is responsible for the reuptake of glycine from the synapse. By blocking GlyT1, N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide increases the concentration of glycine in the synapse, which can enhance the activity of NMDA receptors and improve cognitive function. NMDA receptors are important for learning and memory, and their dysfunction has been implicated in various neurological and psychiatric disorders.
Biochemical and physiological effects:
N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to increase the concentration of glycine in the synapse and enhance the activity of NMDA receptors, which can improve cognitive function and synaptic plasticity. In addition, N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have neuroprotective effects in models of Alzheimer's disease and traumatic brain injury. However, the long-term effects of N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide on brain function and behavior are not well understood, and further research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful tool for studying the role of glycine and NMDA receptors in various neurological and psychiatric disorders. However, there are some limitations to using N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments. First, N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not highly selective for GlyT1 and can also inhibit other transporters, such as GlyT2 and GlyT3. Second, the effects of N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide on brain function and behavior may be complex and difficult to interpret, and further research is needed to fully understand its mechanisms of action.
Orientations Futures
There are many potential future directions for research on N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the development of more selective GlyT1 inhibitors that can be used to study the specific role of GlyT1 in neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide on brain function and behavior, as well as its potential therapeutic applications in humans. Finally, further research is needed to fully understand the mechanisms of action of N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its effects on glycine and NMDA receptors.
Méthodes De Synthèse
The synthesis of N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps, including the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-chloro-6-methylpyridin-2-amine to produce the desired product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and depression. Preclinical studies have shown that N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can improve cognitive function, enhance synaptic plasticity, and reduce negative symptoms in animal models of schizophrenia. In addition, N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have neuroprotective effects in models of Alzheimer's disease and traumatic brain injury.
Propriétés
Nom du produit |
N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
Formule moléculaire |
C15H13ClN2O3 |
Poids moléculaire |
304.73 g/mol |
Nom IUPAC |
N-(5-chloro-6-methylpyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-11(16)3-5-14(17-9)18-15(19)10-2-4-12-13(8-10)21-7-6-20-12/h2-5,8H,6-7H2,1H3,(H,17,18,19) |
Clé InChI |
MHMGYMGFDLOAFI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=C(C=C2)OCCO3)Cl |
SMILES canonique |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=C(C=C2)OCCO3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235589.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B235597.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-methylbenzamide](/img/structure/B235599.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzamide](/img/structure/B235605.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide](/img/structure/B235631.png)


